molecular formula C5H9NO2 B13343663 3-Hydroxy-5-methylpyrrolidin-2-one

3-Hydroxy-5-methylpyrrolidin-2-one

Cat. No.: B13343663
M. Wt: 115.13 g/mol
InChI Key: DONIIIFPIJYUCN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylpyrrolidin-2-one is a five-membered lactam, a type of heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylpyrrolidin-2-one typically involves the following steps:

    Starting Materials: L-proline and methyl vinyl ketone.

    Reaction with Hydrochloric Acid: L-proline is reacted with methyl vinyl ketone in the presence of hydrochloric acid to form a diastereomeric mixture of 3-methyl-2-pyrrolidinones.

    Reduction: The diastereomeric mixture is reduced with sodium borohydride to form a mixture of diastereomeric 3-hydroxy-5-methylpyrrolidin-2-ones.

    Racemization: The mixture is treated with sodium hydroxide to racemize the product and form rac-3-Hydroxy-5-methylpyrrolidin-2-one.

    Purification: The product is purified by recrystallization from methanol and water.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield different diastereomers of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, which can be further functionalized for specific applications.

Scientific Research Applications

3-Hydroxy-5-methylpyrrolidin-2-one has a wide range of applications in scientific research :

    Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including alkaloids and unusual amino acids.

    Industry: The compound is used in the production of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways . For example, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity. The compound’s versatility as a scaffold allows it to interact with different proteins and enzymes, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the hydroxyl and methyl groups.

    Pyrrolone: Another five-membered lactam with a different substitution pattern.

    Piperidin-2-one: A six-membered lactam with similar biological activities.

Uniqueness

3-Hydroxy-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, while the methyl group influences its steric and electronic properties .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

3-hydroxy-5-methylpyrrolidin-2-one

InChI

InChI=1S/C5H9NO2/c1-3-2-4(7)5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8)

InChI Key

DONIIIFPIJYUCN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)N1)O

Origin of Product

United States

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